molecular formula C18H17NO4 B214569 3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one

Cat. No. B214569
M. Wt: 311.3 g/mol
InChI Key: CZPQGZQBYKDROA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one is a synthetic compound with potential therapeutic applications. This compound is also known as MMPI or Marimastat, and it belongs to the class of matrix metalloproteinase inhibitors. MMPI has been widely studied for its potential use in treating various diseases, including cancer, rheumatoid arthritis, and cardiovascular diseases.

Mechanism of Action

MMPI works by inhibiting the activity of matrix metalloproteinases, which are enzymes that play a crucial role in the breakdown of extracellular matrix proteins. These enzymes are involved in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. However, overexpression of these enzymes can lead to pathological conditions, including cancer and rheumatoid arthritis. MMPI binds to the active site of these enzymes, preventing them from breaking down extracellular matrix proteins.
Biochemical and Physiological Effects
MMPI has been shown to have various biochemical and physiological effects. It can inhibit the activity of matrix metalloproteinases, which can lead to a reduction in tumor invasion and metastasis. MMPI can also inhibit the activity of collagenase and other enzymes involved in cartilage destruction, which can lead to a reduction in joint inflammation and damage in rheumatoid arthritis. However, MMPI can also have off-target effects, including inhibition of other metalloproteinases and potential toxicities.

Advantages and Limitations for Lab Experiments

MMPI has several advantages and limitations for lab experiments. One advantage is that it can be easily synthesized and purified. MMPI can also be used in various assays to measure matrix metalloproteinase activity. However, MMPI can also have off-target effects, which can complicate data interpretation. Additionally, MMPI can be toxic at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for MMPI research. One direction is to develop more selective inhibitors of matrix metalloproteinases, which can reduce off-target effects. Another direction is to investigate the use of MMPI in combination with other therapies, such as chemotherapy and immunotherapy, to enhance their efficacy. Additionally, MMPI can be studied for its potential use in treating other diseases, including cardiovascular diseases and neurological disorders.

Synthesis Methods

The synthesis of MMPI involves several steps, including the condensation of 3-methoxybenzaldehyde with acetoacetate to yield 3-methoxychalcone. This intermediate is then reacted with methylamine and formaldehyde to produce 3-methoxy-N-methylindole. The final step involves the reaction of 3-methoxy-N-methylindole with 2-bromoacetylacetone to yield MMPI.

Scientific Research Applications

MMPI has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a crucial role in tumor invasion and metastasis. MMPI has also been studied for its potential use in treating rheumatoid arthritis, as it can inhibit the activity of collagenase and other enzymes involved in cartilage destruction.

properties

Product Name

3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-5-methyl-1H-indol-2-one

InChI

InChI=1S/C18H17NO4/c1-11-6-7-15-14(8-11)18(22,17(21)19-15)10-16(20)12-4-3-5-13(9-12)23-2/h3-9,22H,10H2,1-2H3,(H,19,21)

InChI Key

CZPQGZQBYKDROA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC(=CC=C3)OC)O

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC(=CC=C3)OC)O

Origin of Product

United States

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